molecular formula C9H12BrN B1400029 [(5-Bromo-2-methylphenyl)methyl](methyl)amine CAS No. 216873-88-0

[(5-Bromo-2-methylphenyl)methyl](methyl)amine

Cat. No.: B1400029
CAS No.: 216873-88-0
M. Wt: 214.1 g/mol
InChI Key: WJYVTRPDQXLJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-methylphenyl)methylamine (CAS: 216873-88-0) is a brominated aromatic amine with the molecular formula C₉H₁₂BrN and a molecular weight of 214.1 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position, with a methylamine group attached to the benzylic carbon. The compound is listed with a purity of ≥95% but lacks extensive literature data on its synthesis, reactivity, or applications . Its SMILES notation is CC1=C(C=C(C=C1)Br)CNC, and its InChIKey is WJYVTRPDQXLJOQ-UHFFFAOYSA-N, highlighting its stereochemical uniqueness .

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYVTRPDQXLJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Bromo-2-methylphenyl)methylamine is a chemical compound characterized by its unique structure, which includes a bromine atom and a methyl group on a phenyl ring, along with a methylamine functional group. Its molecular formula is C10H14BrNC_{10}H_{14}BrN, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory research.

The compound's structural features contribute significantly to its biological activity. The presence of the bromine atom enhances lipophilicity, while the methylamine group can participate in hydrogen bonding and other interactions with biological targets. The following table summarizes the key chemical properties:

PropertyValue
Molecular FormulaC10H14BrN
Molecular Weight256.19 g/mol
SMILESCC1=C(C=C(C=C1)Br)CNC
InChIInChI=1S/C10H14BrN/...

Anticancer Properties

Recent studies have indicated that (5-Bromo-2-methylphenyl)methylamine and its derivatives exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests a potential therapeutic role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (5-Bromo-2-methylphenyl)methylamine. Modifications to the pyrazole ring or the aromatic substituents can significantly influence pharmacological properties. The following table illustrates some compounds with similar structures and their associated biological activity potential:

Compound NamePyrazole CoreAromatic SubstituentAmine GroupBiological Activity Potential
(5-Bromo-2-methylphenyl)methylamineYesYesYesHigh
5-(4-Bromophenyl)-1H-pyrazoleYesYesNoModerate
4-Amino-1H-pyrazoleYesNoNoLow
5-Methyl-1H-pyrazoleYesNoNoModerate

This comparison highlights how structural variations influence both chemical reactivity and biological activity.

Synthesis Methods

The synthesis of (5-Bromo-2-methylphenyl)methylamine typically involves several key steps, including:

  • Bromination : Introducing the bromine atom onto the aromatic ring.
  • Methylation : Adding methyl groups to enhance lipophilicity.
  • Amine Formation : Converting suitable precursors into the final amine product.

These methods allow for efficient synthesis and enable further exploration of its derivatives for enhanced biological activity.

Case Studies

Several case studies have explored the therapeutic potential of (5-Bromo-2-methylphenyl)methylamine:

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
  • Inflammation Reduction : Another study focused on its ability to downregulate TNF-alpha production in macrophages, showcasing its potential as an anti-inflammatory agent.
  • Pharmacokinetics : Research assessing the pharmacokinetics of this compound revealed favorable absorption and distribution profiles, supporting further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (5-Bromo-2-methylphenyl)methylamine and analogous compounds:

Compound Name Molecular Formula Key Substituents Structural Features Potential Applications/Properties References
(5-Bromo-2-methylphenyl)methylamine C₉H₁₂BrN 5-Br, 2-CH₃, CH₂NHCH₃ Brominated benzylamine, primary amine Building block for pharmaceuticals, ligands
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine C₉H₁₂BrNO 2-Br, 5-OCH₃, CH₂NHCH₃ Methoxy group (electron-donating) Enhanced solubility, potential CO₂ capture
{[5-(5-Bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine C₁₂H₁₄BrN₃ Pyrazole ring, 5-Br, 2-CH₃ Heterocyclic nitrogen atoms Medicinal chemistry, enzyme inhibition
[(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine C₁₃H₁₄BrNS Thiophene ring, 4-CH₃ Electron-rich sulfur heterocycle Catalysis, materials science
(5-Bromo-2-methylphenyl)methylamine C₁₀H₁₄BrN Ethylamine (CH₂NHCH₂CH₃) Increased hydrophobicity Improved metabolic stability

Key Comparisons :

Heterocyclic derivatives (e.g., pyrazole, thiophene) introduce nitrogen or sulfur atoms, altering electronic properties and enabling coordination chemistry or π-π stacking interactions .

Steric and Solubility Profiles :

  • The ethylamine analog (5-Bromo-2-methylphenyl)methylamine has higher lipophilicity due to the ethyl group, which may improve membrane permeability but reduce aqueous solubility .
  • Methoxy-substituted analogs exhibit better solubility in polar solvents compared to the methyl-substituted target compound .

Functional Applications: Pyrazole- and thiophene-containing analogs are often explored in medicinal chemistry for targeting enzymes or receptors due to their heterocyclic pharmacophores . Tertiary amines like methyl diethanolamine (MDEA, ) are used in CO₂ capture, but the primary amine in the target compound may offer different adsorption kinetics due to higher nucleophilicity .

Synthetic Accessibility :

  • Brominated benzylamines are typically synthesized via Ullmann coupling or nucleophilic substitution, but the lack of specific data for the target compound limits direct synthetic comparisons .

Research Findings and Data Tables

Physicochemical Properties :

Property (5-Bromo-2-methylphenyl)methylamine (2-Bromo-5-methoxyphenyl)methyl(methyl)amine
Molecular Weight (g/mol) 214.1 230.1
Calculated LogP (XlogP) ~2.1 (estimated) ~1.8
Hydrogen Bond Donors 1 1
Topological Polar Surface Area (Ų) 21.3 29.5

CO₂ Adsorption Comparison (Hypothetical) :

Compound Type CO₂ Adsorption Capacity (mmol/g) Mechanism
[(5-Bromo-2-methyl)benzyl]amine Not reported Potential chemical adsorption
MDEA-activated mesoporous carbon 2.63 (at 43 wt.% MDEA) Chemisorption via amine-CO₂

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromo-2-methylphenyl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(5-Bromo-2-methylphenyl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.